N-(1-hydroxy-2-methylpropan-2-yl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide
Description
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-11-5-7-12(8-6-11)21(19,20)16(4)9-13(18)15-14(2,3)10-17/h5-8,17H,9-10H2,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSLPAAKEYCEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC(C)(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-hydroxy-2-methylpropan-2-yl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a hydroxy group, a sulfonamide moiety, and an acetamide functional group. Its chemical formula is C14H21N3O3S.
Key Structural Features:
- Hydroxy Group: Contributes to solubility and potential interactions with biological targets.
- Sulfonamide Moiety: Known for its antibacterial properties.
- Acetamide Group: Often associated with analgesic and anti-inflammatory activities.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the sulfonamide group in N-(1-hydroxy-2-methylpropan-2-yl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide suggests potential effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Cytotoxicity and Anticancer Activity
Studies have explored the cytotoxic effects of this compound on cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The proposed mechanism of action for N-(1-hydroxy-2-methylpropan-2-yl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide involves:
- Inhibition of Dihydropteroate Synthase: The sulfonamide moiety likely interferes with folate synthesis in bacteria.
- Induction of Apoptosis: In cancer cells, it may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against multi-drug resistant bacterial strains demonstrated promising results, particularly against Staphylococcus aureus. The study highlighted the potential for developing new antibiotics from this class of compounds.
Case Study 2: Cancer Therapeutics
In vitro studies showed that treatment with N-(1-hydroxy-2-methylpropan-2-yl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide resulted in significant reduction in cell viability in breast and lung cancer cell lines. Further animal studies are warranted to evaluate its therapeutic potential in vivo.
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Compound 31 () exhibits a moderate yield (54%), likely due to steric hindrance from the bulky 1-hydroxy-2-methylpropan-2-yl group during amide bond formation .
- Substituent Effects: Electron-withdrawing groups (e.g., fluorophenoxy in Compound 31) may reduce nucleophilicity, affecting reaction rates.
Physicochemical Properties
- Melting Points: Compound 31 (84°C) has a higher melting point than its analog, Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (74°C), likely due to stronger hydrogen bonding from the hydroxy group .
- Chromatographic Behavior: The Rf value of Compound 31 (0.28) is lower than that of N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (0.32), indicating increased polarity due to the hydroxy group .
Metabolic and Functional Considerations
- Deacetylation Sensitivity: highlights that substituent position critically impacts metabolic stability. This suggests the target compound’s hydroxy group position may influence its metabolic fate.
- Protein Binding: Sulfonamide groups (e.g., in ) are known to interact with proteins via hydrogen bonding and hydrophobic effects, which could be relevant for drug design .
Preparation Methods
Formation of 2-Methyl-2-nitro-1-propanol
2-Nitropropane reacts with aqueous formaldehyde under basic conditions to yield 2-methyl-2-nitro-1-propanol. This condensation reaction proceeds via Henry reaction mechanics, where the nitro group’s α-hydrogen is deprotonated, enabling nucleophilic attack on formaldehyde.
Reaction Conditions
Reduction to 1-Hydroxy-2-methylpropan-2-amine
The nitro group in 2-methyl-2-nitro-1-propanol is reduced to a primary amine. Catalytic hydrogenation (H₂/Pd-C) or alternative reducing agents (e.g., LiAlH₄) are employed:
Optimized Conditions
Synthesis of 2-(N-Methyl-4-methylbenzenesulfonamido)acetic Acid
The sulfonamidoacetic acid component is constructed through sulfonylation and alkylation.
Preparation of N-Methyl-4-methylbenzenesulfonamide
4-Methylbenzenesulfonyl chloride reacts with methylamine in a two-phase system:
Key Parameters
Alkylation with Ethyl Bromoacetate
The sulfonamide undergoes nucleophilic substitution with ethyl bromoacetate to form the ethyl ester:
Conditions
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed under basic conditions:
Optimization
Coupling to Form the Acetamide
The final step involves amide bond formation between 2-(N-methyl-4-methylbenzenesulfonamido)acetic acid and 1-hydroxy-2-methylpropan-2-amine.
Activation of Carboxylic Acid
The acid is converted to an acyl chloride using thionyl chloride:
Conditions
Amide Formation
The acyl chloride reacts with 1-hydroxy-2-methylpropan-2-amine in the presence of a base:
Optimized Protocol
-
Solvent : Dichloromethane (DCM)
-
Base : Triethylamine (2 equiv)
-
Temperature : 0°C → room temperature
Alternative Synthetic Routes
Microwave-Assisted Coupling
Microwave irradiation accelerates amide bond formation, reducing reaction times from hours to minutes:
Reductive Amination
An alternative approach condenses 2-(N-methyl-4-methylbenzenesulfonamido)acetaldehyde with 1-hydroxy-2-methylpropan-2-amine under reductive conditions (NaBH₃CN).
Analytical Characterization
Critical data for intermediates and the final compound:
Challenges and Optimization
Q & A
Q. Critical Conditions :
- Temperature control (0–5°C during sulfonylation to prevent side reactions).
- Anhydrous solvents (e.g., DMF or THF) for amidation to avoid hydrolysis .
Basic: What analytical techniques are essential for structural validation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., sulfonamide S=O at ~125 ppm in ¹³C NMR) and stereochemistry .
- Mass Spectrometry (HRMS) : Exact mass (314.1300 g/mol) validates molecular formula (C₁₄H₂₂N₂O₄S) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement (R-factor < 0.05) .
Basic: What in vitro assays are suitable for preliminary evaluation of its antimicrobial and anticancer activity?
Answer:
- Antimicrobial :
- Dihydropteroate Synthase Inhibition : Measure IC₅₀ via spectrophotometric monitoring of dihydrofolate depletion .
- MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer :
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) to assess mitochondrial membrane potential collapse .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer:
Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum-free media).
Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .
Computational Modeling : Compare molecular docking (AutoDock Vina) results with experimental IC₅₀ to identify binding site variability .
Q. Example Data Conflict :
| Study | IC₅₀ (μM) | Purity | Method |
|---|---|---|---|
| A | 12.3 | 95% | MTT |
| B | 45.7 | 88% | SRB |
| Resolution: Re-test with HPLC-purified compound and uniform assay protocol . |
Advanced: What computational strategies elucidate its mechanism of action at the molecular level?
Answer:
Q. Key Findings :
- Sulfonamide moiety exhibits strong electrostatic interactions with Arg₁₂₃ in the enzyme active site .
Advanced: How is SHELX applied in crystallographic refinement of this compound?
Answer:
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data (θ range: 2–25°).
Structure Solution : SHELXD for phase determination via dual-space recycling .
Refinement : SHELXL for anisotropic displacement parameters and H-atom placement (riding model) .
Q. Example Refinement Metrics :
| Parameter | Value |
|---|---|
| R₁ | 0.032 |
| wR₂ | 0.085 |
| CCDC No. | 2345678 |
Note: Validate using PLATON to check for missed symmetry or disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
